molecular formula C16H22ClNO3 B163365 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

Cat. No.: B163365
M. Wt: 311.80 g/mol
InChI Key: PCNYXMBZFXLWCG-UHFFFAOYSA-N
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Description

rac-7-hydroxy Propranolol (hydrochloride): is a ring-hydroxylated isomer and metabolite of propranolol. It acts as an antagonist at β-adrenergic receptors with a potency of 0.95 relative to propranolol. Additionally, it demonstrates potent vasodilator activity with a potency of 0.20 relative to propranolol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: rac-7-hydroxy Propranolol (hydrochloride) can be synthesized through the hydroxylation of propranololThis reaction typically requires specific catalysts and controlled conditions to ensure the correct isomer is produced .

Industrial Production Methods: Industrial production of rac-7-hydroxy Propranolol (hydrochloride) involves large-scale chemical synthesis using propranolol as the starting material. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: rac-7-hydroxy Propranolol (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-7-hydroxy Propranolol (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: rac-7-hydroxy Propranolol (hydrochloride) is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including its vasodilator activity and receptor binding affinity .

Biological Activity

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride, also known by its CAS number 81907-81-5, is a chemical compound with potential biological activities that merit detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • Density : 1.169 g/cm³
  • Melting Point : 132-134°C
  • Boiling Point : 487.526°C at 760 mmHg
  • LogP : 2.674

These properties suggest that the compound possesses suitable characteristics for interaction with biological systems, particularly in pharmacological applications.

The biological activity of this compound is primarily linked to its structural similarity to beta-blockers, which are known to interact with adrenergic receptors. The presence of hydroxyl and amino groups facilitates hydrogen bonding and other interactions with target molecules, modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Proteus mirabilis50

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against multi-drug resistant strains.

Cardiovascular Effects

The compound's structural resemblance to propranolol suggests potential cardiovascular applications. Preliminary studies indicate that it may influence heart rate and blood pressure regulation through beta-adrenergic receptor antagonism. Further research is necessary to elucidate its efficacy and safety profile in cardiovascular contexts.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ceftriaxone, particularly against Staphylococcus aureus and Escherichia coli .

Cardiovascular Research

In an experimental model assessing the cardiovascular effects of various beta-blockers, this compound was shown to significantly reduce heart rate without adversely affecting cardiac output. This suggests a potential therapeutic role in managing conditions like hypertension and anxiety-related tachycardia .

Properties

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYXMBZFXLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
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8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

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